molecular formula C16H20Cl2N2O3 B2805546 2-Amino-4-(6-(dimethylamino)naphthalen-2-yl)-4-oxobutanoic acid dihydrochloride CAS No. 2119574-63-7

2-Amino-4-(6-(dimethylamino)naphthalen-2-yl)-4-oxobutanoic acid dihydrochloride

Cat. No.: B2805546
CAS No.: 2119574-63-7
M. Wt: 359.25
InChI Key: SWTUMBBMAOJAKP-UHFFFAOYSA-N
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Description

2-Amino-4-(6-(dimethylamino)naphthalen-2-yl)-4-oxobutanoic acid dihydrochloride is a complex organic compound characterized by its molecular structure, which includes a naphthalene ring substituted with a dimethylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(6-(dimethylamino)naphthalen-2-yl)-4-oxobutanoic acid dihydrochloride typically involves multiple steps, starting with the preparation of the naphthalene derivative. One common method includes the reaction of 6-(dimethylamino)naphthalen-2-yl with appropriate reagents to introduce the amino and carboxylic acid groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the compound's purity and consistency. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromic acid may be used.

  • Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme interactions, protein binding, and cellular processes. Its ability to interact with biological molecules can provide insights into various biochemical pathways.

Medicine: The compound has potential applications in drug development, particularly in the design of new pharmaceuticals targeting specific diseases. Its structural features may be exploited to create compounds with desired therapeutic effects.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 2-Amino-4-(6-(dimethylamino)naphthalen-2-yl)-4-oxobutanoic acid dihydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding its mechanism of action is crucial for developing applications in medicine and other fields.

Comparison with Similar Compounds

  • 6-(Dimethylamino)naphthalen-2-yl derivatives

  • Other amino acid derivatives

  • Naphthalene-based compounds

Uniqueness: 2-Amino-4-(6-(dimethylamino)naphthalen-2-yl)-4-oxobutanoic acid dihydrochloride stands out due to its specific combination of functional groups and its potential applications in various scientific fields. Its unique structure and reactivity make it distinct from other similar compounds.

Properties

IUPAC Name

2-amino-4-[6-(dimethylamino)naphthalen-2-yl]-4-oxobutanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3.2ClH/c1-18(2)13-6-5-10-7-12(4-3-11(10)8-13)15(19)9-14(17)16(20)21;;/h3-8,14H,9,17H2,1-2H3,(H,20,21);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTUMBBMAOJAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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